molecular formula C10H9F3O2 B1307456 4-(Trifluoromethyl)hydrocinnamic acid CAS No. 53473-36-2

4-(Trifluoromethyl)hydrocinnamic acid

Cat. No.: B1307456
CAS No.: 53473-36-2
M. Wt: 218.17 g/mol
InChI Key: OEIUMLSCWINLBB-UHFFFAOYSA-N
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Description

4-

Biological Activity

4-(Trifluoromethyl)hydrocinnamic acid (TFHCA), a derivative of hydrocinnamic acid, has garnered attention for its biological activities, particularly in the context of plant growth inhibition and potential therapeutic applications. This article synthesizes recent research findings, including structure-activity relationships (SAR), case studies, and pharmacological insights related to TFHCA.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring in hydrocinnamic acid. Its chemical formula is C9H8F3O2\text{C}_9\text{H}_8\text{F}_3\text{O}_2, and it has a CAS number of 53473-36-2. The trifluoromethyl group significantly influences its biological activity, enhancing its interaction with biological systems compared to its parent compound.

1. Antimicrobial Activity

Recent studies have shown that TFHCA exhibits notable antimicrobial properties. In vitro assays demonstrated that TFHCA effectively inhibits the growth of various pathogens, including Cuscuta campestris, a parasitic weed that poses significant threats to agricultural crops. The inhibitory effect was dose-dependent, with significant growth reduction observed at concentrations as low as 0.25 mM .

2. Growth Inhibition Studies

A comprehensive SAR study evaluated the growth inhibition effects of TFHCA compared to other hydrocinnamic acid derivatives. The results indicated that TFHCA had enhanced inhibitory activity against Cuscuta campestris seedlings, outperforming several structural analogs . The following table summarizes the IC50 values for TFHCA and related compounds:

CompoundIC50 (µM)
This compound408
Hydrocinnamic acid777
Cinnamic acid1000
Methyl cinnamate497

The mechanism underlying the biological activity of TFHCA appears to involve interference with metabolic pathways in target organisms. The presence of the trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets . This modification could also affect enzyme inhibition dynamics and receptor binding affinities, leading to increased bioactivity.

Case Study: Inhibition of Cuscuta campestris

In a detailed investigation, researchers treated Cuscuta campestris seedlings with varying concentrations of TFHCA. The study revealed a statistically significant reduction in growth (ANOVA, p < 0.001) at concentrations starting from 0.25 mM up to 1 mM . The findings highlighted TFHCA's potential as a natural herbicide alternative due to its effective growth inhibition capabilities.

Pharmacological Insights

TFHCA's pharmacokinetic properties have also been examined, indicating a promising profile for therapeutic applications. The compound shows good oral bioavailability and is metabolized primarily in the liver, suggesting potential for systemic therapeutic effects . Its interaction with cytochrome P450 enzymes indicates potential drug-drug interactions that warrant further investigation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-(Trifluoromethyl)hydrocinnamic acid has been evaluated for its antimicrobial properties. A study examined a series of anilides derived from trifluoromethylcinnamic acids, including this compound, against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The results indicated significant antimicrobial activity, particularly against resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureusX µg/mL
This compoundE. faecalisY µg/mL
Anilide derivativeMRSAZ µg/mL

(Note: Specific MIC values need to be filled based on experimental data from studies.)

Agricultural Applications

Allelopathic Properties

The compound has shown potential as an allelochemical, inhibiting the growth of certain plant species such as Cuscuta campestris. A structure-activity relationship study highlighted that this compound exhibited significant phytotoxicity, outperforming many related compounds in terms of growth inhibition at various concentrations .

Table 2: Phytotoxicity of this compound

Concentration (mM)Growth Inhibition (%)
0.25A%
0.5B%
1C%

(Note: Specific growth inhibition percentages should be derived from experimental results.)

Structure-Activity Relationship Studies

Mechanisms of Action

Research has indicated that the trifluoromethyl group significantly influences the biological activity of hydrocinnamic acid derivatives. The position of this functional group affects the compound's lipophilicity and bioactivity, which is crucial for its efficacy in both antimicrobial and phytotoxic applications .

Case Study: Inhibition Mechanism on Cuscuta campestris

In a detailed study, various analogues were tested against Cuscuta campestris, revealing that structural modifications enhance or diminish activity based on their functional groups' positioning . The findings emphasized the importance of these modifications in developing effective herbicides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Trifluoromethyl)hydrocinnamic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of hydrocinnamic acid derivatives with trifluoromethylating agents (e.g., CF₃I or Togni’s reagent). Optimization of solvent polarity (e.g., dichloromethane vs. DMF) and catalyst loading (e.g., Lewis acids like AlCl₃) is critical to minimize side reactions (e.g., over-alkylation). Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) improves purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use combined spectroscopic techniques:

  • ¹H/¹⁹F NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ -62 ppm in ¹⁹F NMR, while the aromatic protons show splitting patterns consistent with para-substitution .
  • HPLC-MS : Employ a C18 column (4.6 × 150 mm) with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) mobile phase. The molecular ion [M+H]⁺ should align with the theoretical m/z (e.g., 234.1 for C₁₀H₉F₃O₂) .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but unstable in strong bases due to ester hydrolysis. Store at -20°C under inert gas (N₂/Ar) to prevent oxidative degradation of the trifluoromethyl group. Monitor stability via periodic LC-MS analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the aromatic ring (e.g., halogenation, methoxy groups) or carboxylate moiety (e.g., esterification, amidation). Test antimicrobial activity using MIC assays against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and Gram-negative strains (e.g., E. coli ATCC 25922). Correlate logP values (calculated via ChemAxon) with biofilm inhibition efficacy .

Q. What strategies resolve discrepancies in reported enzymatic inhibition data for trifluoromethyl-substituted cinnamic acids?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols:

  • Use recombinant enzymes (e.g., CYP450 isoforms) in Tris-HCl buffer (pH 7.4) with <1% DMSO.
  • Validate inhibition via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

Q. How can computational modeling predict the metabolic fate of this compound in vivo?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to assess bond dissociation energies of the CF₃ group. Combine with molecular docking (AutoDock Vina) to simulate interactions with hepatic enzymes like UDP-glucuronosyltransferases. Validate predictions using in vitro microsomal assays (e.g., rat liver S9 fractions) .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) and a phenyl-hexyl stationary phase to separate isomers. For scale-up, simulate moving bed (SMB) chromatography improves throughput while maintaining >99% purity .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIUMLSCWINLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393930
Record name 4-(Trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53473-36-2
Record name 4-(Trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Trifluoromethyl)phenyl]propionic Acid
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Synthesis routes and methods

Procedure details

A solution of 4-trifluoromethylcinnamic acid (commercial available) in methanol is hydrogenated with Pd/C (5 wt %) at 2 bar until 4-trifluoromethylcinnamic acid has reacted completely. After removal of the catalyst by filtration the 4-trifluoromethylhydrocinnamic acid is further reacted in step 2 to compound 2.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Trifluoromethyl)hydrocinnamic acid
4-(Trifluoromethyl)hydrocinnamic acid
4-(Trifluoromethyl)hydrocinnamic acid
4-(Trifluoromethyl)hydrocinnamic acid
4-(Trifluoromethyl)hydrocinnamic acid
4-(Trifluoromethyl)hydrocinnamic acid

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